molecular formula C23H31ClN2O B13831976 cis-Mefentanyl Hydrochloride Salt

cis-Mefentanyl Hydrochloride Salt

Cat. No.: B13831976
M. Wt: 387.0 g/mol
InChI Key: GQIWDGKLQJBQJU-MGBOEYOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cis-Mefentanyl Hydrochloride Salt involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a crucial component of the fentanyl structure.

    N-Alkylation:

    Amidation: The final step involves the formation of the amide bond, resulting in the formation of cis-Mefentanyl.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

cis-Mefentanyl Hydrochloride Salt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-Mefentanyl Hydrochloride Salt has several scientific research applications, including:

Mechanism of Action

cis-Mefentanyl Hydrochloride Salt exerts its effects by binding to opioid receptors in the central nervous system. These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission. Binding of the opioid stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .

Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

N-[(3S,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20;/h4-13,19,22H,3,14-18H2,1-2H3;1H/t19-,22+;/m0./s1

InChI Key

GQIWDGKLQJBQJU-MGBOEYOKSA-N

Isomeric SMILES

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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